molecular formula C12H13N B3025518 1-(3,5-dimethylphenyl)-1H-pyrrole CAS No. 37560-45-5

1-(3,5-dimethylphenyl)-1H-pyrrole

Cat. No.: B3025518
CAS No.: 37560-45-5
M. Wt: 171.24 g/mol
InChI Key: GBWXTZKZSVJCPU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrrole is a versatile chemical building block based on the privileged pyrrole heterocycle, making it a compound of high interest in medicinal and organic chemistry. The pyrrole ring is a fundamental structural motif found in a vast array of biologically active molecules and natural products . Its derivatives are recognized for exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties . For instance, structurally similar 1-(3,5-dimethylphenyl) pyrrole derivatives have been investigated as potential therapeutic agents, such as optimized fluorescent inhibitors targeting the human COX-2 enzyme and other compounds demonstrating efficacy in inhibiting prostate cancer cell growth . This compound serves as a critical intermediate for the synthesis of more complex molecules. It can be further functionalized using modern synthetic methodologies, such as catalytic C–H borylation followed by Suzuki cross-coupling, to create diverse libraries of 5-aryl pyrroles for drug discovery efforts and the development of novel organic materials . Researchers value this scaffold for exploring structure-activity relationships (SAR) and for the design of potential enzyme inhibitors, fluorescent probes, and functional materials. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXTZKZSVJCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405825
Record name 1-(3,5-dimethylphenyl)pyrrole
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-45-5
Record name 1-(3,5-Dimethylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dimethylphenyl)pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3,5 Dimethylphenyl 1h Pyrrole and Its Derivatives

Established Pyrrole (B145914) Annulation and Cyclization Strategies for N-Arylpyrroles

The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry. Several classical and modern methods have been developed to construct this essential five-membered ring system.

Paal-Knorr Condensation and its Modern Adaptations.acs.org,imedpub.com,wikipedia.org

The Paal-Knorr synthesis, first reported in 1884, is a widely utilized method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgyoutube.com The reaction typically proceeds under neutral or weakly acidic conditions. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The traditional Paal-Knorr reaction was often limited by the availability of 1,4-diketone precursors and sometimes required harsh conditions like prolonged heating. rgmcet.edu.inresearchgate.netwikipedia.org However, modern adaptations have significantly broadened the scope and applicability of this reaction. These advancements include the use of microwave assistance and various catalysts to facilitate the condensation under milder conditions. wikipedia.orgorganic-chemistry.org For instance, catalysts like iodine, clays, and montmorillonite (B579905) have been shown to promote the reaction efficiently. alfa-chemistry.com Furthermore, the development of "greener" methodologies, such as using water as a solvent or employing recyclable catalysts, has made the Paal-Knorr synthesis more sustainable. rgmcet.edu.inscholarsportal.info

In the context of synthesizing 1-(3,5-dimethylphenyl)-1H-pyrrole, the Paal-Knorr reaction would involve the condensation of a suitable 1,4-dicarbonyl compound with 3,5-dimethylaniline. The reaction can be catalyzed by various acids, including Brønsted and Lewis acids. rgmcet.edu.inresearchgate.netmdpi.com

Table 1: Examples of Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

Catalyst/ReagentConditionsReference
Acetic AcidWeakly acidic researchgate.netorganic-chemistry.org
Iron(III) chlorideWater, mild conditions organic-chemistry.orgorganic-chemistry.org
IodineSolvent-free, room temperature rgmcet.edu.in
Graphene oxideRecyclable catalyst researchgate.net
Cationic exchange resinWater, recyclable scholarsportal.info
Microwave irradiationAccelerated reaction wikipedia.orgorganic-chemistry.org
MIL-53(Al)Solvent-free, sonication rsc.org

Multi-component Reactions for Pyrrole Ring Formation.researchgate.net,acs.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrroles in a single step from three or more starting materials. researchgate.netorientjchem.org These reactions are highly valued in medicinal and pharmaceutical chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Several MCRs have been developed for the synthesis of substituted pyrroles. researchgate.netacs.org For example, a three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives can produce highly substituted pyrroles in good yields. imedpub.com Another approach involves the reaction of a β-enaminone, an α-haloketone, and an amine, which is a variation of the Hantzsch pyrrole synthesis. researchgate.net Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols also provide a general and highly regioselective route to various substituted pyrroles. acs.org

A one-pot, three-component synthesis of polysubstituted pyrrole derivatives has been reported using primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water without a catalyst. orientjchem.org Furthermore, a four-component reaction of an amine, an aldehyde, a β-dicarbonyl compound, and a nitroalkane can lead to the formation of pyrrole derivatives.

Table 2: Examples of Multi-component Reactions for Pyrrole Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
Primary amines, dialkyl acetylenedicarboxylates, β-nitrostyrene derivativesIron(III) chloride1,2,3,4-tetrasubstituted pyrroles imedpub.com
Ketones, amines, vicinal diolsRuthenium catalystSubstituted pyrroles acs.org
Primary amines, alkyl propiolates, diethyl oxalateWater, 70°CPolysubstituted pyrroles orientjchem.org
Acyl chlorides, N-Boc protected propargylamines, sodium iodidePdCl2(PPh3)2, CuI2-substituted N-Boc-4-iodopyrroles researchgate.net
Alkynes, aminesAgBF4, PIDAPolysubstituted pyrroles thieme-connect.com

Cyclocondensation Approaches for N-Substituted Pyrroles.orientjchem.org,rsc.org

Cyclocondensation reactions are a fundamental strategy for the synthesis of heterocyclic compounds, including N-substituted pyrroles. These reactions involve the formation of a cyclic product through the condensation of one or more molecules with the elimination of a small molecule, such as water.

One notable example is the reaction of 2-azido-1,1-diethoxyethane (B2413938) with 1,3-dicarbonyl compounds, which, after a Staudinger-aza-Wittig reaction, leads to functionalized pyrroles. imedpub.com Another approach involves the reaction of enaminones with haloketones under solvent-free conditions. imedpub.com

More complex pyrrole-containing systems, such as pyrrolo[1,2-a]pyrazines, can be synthesized via a Yb(OTf)₃-catalyzed, nitromethane-mediated reaction of a primary amine, furfural, and a 1,3-diketone. acs.org

Targeted N-Arylation and Functionalization of 1H-Pyrrole Systems

Directly introducing an aryl group onto the nitrogen atom of a pre-formed pyrrole ring is a powerful strategy for synthesizing N-arylpyrroles. Additionally, subsequent functionalization of the pyrrole core allows for the creation of a wide range of derivatives.

Strategies for Direct N-Arylation (e.g., via Aryl Halides and N-Containing Heterocycles).rsc.org

The direct N-arylation of pyrroles with aryl halides is a common and effective method. This transformation is often achieved through transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation , a copper-catalyzed reaction, is a traditional method for forming C-N bonds. wikipedia.org While it often requires high temperatures, modern variations using soluble copper catalysts with ligands like diamines have made the conditions milder. wikipedia.orgorganic-chemistry.org Amino acids have also been used to promote Ullmann-type coupling reactions of aryl halides with various nitrogen sources, including pyrrole. lookchem.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgacsgcipr.orglibretexts.org This reaction is known for its broad substrate scope and tolerance of various functional groups, making it a highly versatile tool for synthesizing aryl amines. wikipedia.org The use of specific phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

Metal-free direct arylation methods have also been developed, for instance, using diaryliodonium salts as the arylating agent. acs.org

Table 3: Comparison of N-Arylation Strategies

ReactionMetal CatalystTypical ConditionsAdvantagesDisadvantages
Ullmann CondensationCopperHigh temperatures, polar solventsCost-effective metalOften requires harsh conditions
Buchwald-Hartwig AminationPalladiumMilder conditions, various ligands and basesBroad substrate scope, high functional group toleranceMore expensive catalyst
Metal-Free ArylationNoneDiaryliodonium saltsAvoids transition metalsMay require specific arylating agents

Regioselective Functional Group Transformations on the Pyrrole Core.organic-chemistry.org

Once the N-arylpyrrole scaffold is in place, further functionalization of the pyrrole ring can be achieved. The electronic nature of the pyrrole ring makes it susceptible to electrophilic substitution, typically at the C2 position.

Direct C2-arylation of N-acyl pyrroles with aryl halides has been accomplished using a palladium catalyst. rsc.orgrsc.org This provides a direct method for introducing an aryl substituent onto the pyrrole ring. Palladium catalysis has also been employed for the direct arylation of pyrroles with aryl chlorides. acs.org

The regioselective metalation of the aryl ring attached to a heterocyclic core can be challenging due to the potential for metalation on the heterocycle itself. nih.govnih.gov However, the use of sterically hindered metal-amide bases can achieve selective ortho-metalation of the N-aryl group, allowing for subsequent functionalization at that position. nih.govnih.gov

Substitution Reactions for Diverse N-Arylpyrrole Frameworks

Substitution reactions are fundamental to organic chemistry and provide a direct route to N-arylpyrroles. In this context, the pyrrole nitrogen acts as a nucleophile, attacking an electrophilic aryl partner to form the desired carbon-nitrogen bond. The mechanism of these reactions can vary, often categorized as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the substrate and reaction conditions. youtube.com

In a typical SN2-type reaction for synthesizing a compound like this compound, the pyrrolide anion (formed by deprotonating pyrrole with a suitable base) attacks an aryl halide, such as 1-bromo-3,5-dimethylbenzene. This process occurs in a single, concerted step where the nucleophile attacks as the leaving group departs. youtube.com

A more nuanced type of substitution involves rearrangement reactions. For instance, the "anionic Fries rearrangement," sometimes referred to as a "pyrrole dance," has been observed in N-acylpyrroles. rsc.org While this specific reaction leads to 2-aroylpyrroles, it highlights the principle of intramolecular group migration around the pyrrole ring system under the influence of a strong base, demonstrating the complex substitution pathways that can be engineered. rsc.org The choice of base can be critical in directing the chemoselectivity of such reactions. rsc.org

These substitution strategies are powerful for creating a variety of N-arylpyrrole structures. By changing the substitution pattern on the aryl electrophile or the pyrrole ring itself, a diverse library of compounds can be accessed, which is crucial for structure-activity relationship studies in drug discovery.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to the principles of green chemistry. These approaches offer milder reaction conditions, greater efficiency, and reduced waste compared to classical stoichiometric methods. The N-arylation of pyrroles has been significantly advanced by the development of various catalytic systems.

Transition metal catalysis has revolutionized the formation of C–N bonds, providing reliable and versatile pathways for synthesizing this compound and its derivatives.

Silver-Catalyzed Reactions: Silver catalysis is an emerging area in C-N bond formation. Silver catalysts can activate substrates through nitrene transfer mechanisms or facilitate annulation reactions. nih.govyoutube.com For instance, a silver-catalyzed tandem reaction involving a 1,3-dipolar cycloaddition followed by an oxidative dehydrogenative aromatization has been developed for the synthesis of polysubstituted pyrroles. doi.org While less common than palladium or copper for direct N-arylation, silver's unique reactivity offers potential for novel synthetic routes.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most robust and widely used methods for N-arylation. These reactions allow for the coupling of pyrroles with aryl halides (chlorides, bromides, iodides) and triflates under relatively mild conditions. researchgate.netrsc.orgnih.gov The key to success is often the choice of a suitable phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. A notable advantage is the excellent functional group tolerance and the ability to use readily available and inexpensive aryl chlorides. rsc.org

Catalyst SystemAryl HalideBaseSolventTemp (°C)YieldRef
Pd/keYPhos (0.8 mol%)Aryl ChloridesK3PO4Toluene (B28343)110Good to Excellent rsc.org
Pd(PPh3)4 / Ag2CO3Aryl HalidesAg2CO3Not SpecifiedMildModerate to Good researchgate.net
Pd(OAc)2 / LigandVinyl TriflatesK3PO4Toluene80-11062-70% nih.gov

This table presents representative data for palladium-catalyzed N-arylation of pyrrole systems.

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a cost-effective alternative to palladium catalysis. Modern protocols often use copper(I) salts (e.g., CuI) in combination with a ligand, such as a diamine or 1,10-phenanthroline, to facilitate the coupling of pyrroles with aryl halides. acs.orgmdpi.com These reactions typically require a base like potassium phosphate (B84403) (K3PO4) or potassium carbonate (K2CO3). acs.org Copper catalysis is particularly effective for coupling with aryl iodides and bromides and has been shown to be applicable to a wide range of N-heterocycles, including pyrroles. acs.orgnih.gov

Catalyst SystemAryl HalideBaseSolventTemp (°C)YieldRef
CuI (5 mol%) / Diamine LigandAryl Iodides/BromidesK3PO4TolueneNot SpecifiedGood acs.org
CuI (10 mol%)Aryl HalidesK2CO3DMSO130Good mdpi.com
CuSO4·5H2O (10 mol%)Aryliodonium YlidesNoneWaterNot SpecifiedGood to Excellent nih.gov

This table presents representative data for copper-catalyzed N-arylation of pyrrole and amine systems.

To further align with green chemistry principles, significant research has focused on developing metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals in the final products.

One prominent metal-free strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, to arylate N-hydroxy compounds, which can be precursors to N-substituted heterocycles. nih.govkb.se Additionally, sustainable methods using iodine as a catalyst in solvent-free conditions have been reported for the synthesis of multisubstituted pyrroles from simple starting materials. rsc.org Another approach utilizes strong bases like LiN(SiMe3)2 to promote an anionic Fries rearrangement of N-acylpyrroles, yielding 2-aroylpyrroles without the need for a metal catalyst. rsc.org Furthermore, the use of solid-supported catalysts, such as sulfuric acid on silica (B1680970) gel, allows for the solvent-free synthesis of N-substituted pyrroles via simple grinding, offering a highly efficient and environmentally friendly option. rsc.org

The success of N-arylation reactions, including the synthesis of this compound, is highly dependent on the careful optimization of reaction conditions. The choice of solvent and base is particularly critical and can dramatically influence reaction rates and yields.

Solvent Effects: The polarity of the solvent plays a crucial role. For copper-catalyzed arylations, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective. acs.orgbeilstein-journals.org However, in some cases, less polar solvents such as toluene can lead to improved reaction rates. acs.org The choice can depend on the solubility of the reactants and the nature of the catalytic system. For instance, in certain copper-catalyzed reactions, DMF was found to be superior to other aprotic solvents like N-methyl-2-pyrrolidone (NMP), where the reaction did not proceed at all. beilstein-journals.org

Base Selection: The base is essential for deprotonating the pyrrole N-H, making it sufficiently nucleophilic to attack the aryl partner. The strength and nature of the base must be carefully matched to the substrate and catalyst. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). acs.orgresearchgate.net The acidity of the N-H bond can dictate the optimal base; for the relatively acidic pyrazole (B372694) N-H, K2CO3 was found to be superior to the more basic K3PO4. acs.org In some metal-free reactions, the choice of base can even switch the reaction pathway entirely, highlighting its role in controlling chemoselectivity. rsc.org For instance, using KN(SiMe3)2 led to C-H functionalization of toluene, while LiN(SiMe3)2 promoted a rearrangement of the N-acylpyrrole. rsc.org

Spectroscopic and Structural Elucidation Techniques for 1 3,5 Dimethylphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Arylpyrrole Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of N-arylpyrroles, offering precise insights into the chemical environment of magnetically active nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy for 1-(3,5-dimethylphenyl)-1H-pyrrole, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrrole (B145914) ring and the dimethylphenyl group, along with the methyl protons, each resonate at characteristic chemical shifts (δ), measured in parts per million (ppm).

The protons on the pyrrole ring, specifically at the C2/C5 and C3/C4 positions, exhibit unique signals. The protons on the dimethylphenyl ring also produce a distinct pattern. The six protons of the two methyl groups on the phenyl ring typically appear as a sharp singlet.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ) in ppm (Typical Range) Multiplicity Integration
Pyrrole H2/H56.8 - 7.2Triplet2H
Pyrrole H3/H46.2 - 6.5Triplet2H
Phenyl H2'/H6'7.0 - 7.3Singlet2H
Phenyl H4'6.9 - 7.1Singlet1H
Methyl (CH₃)2.3 - 2.5Singlet6H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon (¹³C) NMR Spectroscopic Analysis

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbon atoms of the pyrrole ring, the substituted phenyl ring, and the methyl groups all resonate in predictable regions of the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbons of the pyrrole ring attached to the nitrogen appear at a different shift compared to the other pyrrole carbons. Similarly, the ipso-carbon of the phenyl ring (the one attached to the pyrrole nitrogen) and the carbons bearing the methyl groups have characteristic chemical shifts. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon Type Chemical Shift (δ) in ppm (Typical Range)
Pyrrole C2/C5118 - 122
Pyrrole C3/C4108 - 112
Phenyl C1' (ipso)138 - 142
Phenyl C2'/C6'125 - 129
Phenyl C3'/C5'137 - 140
Phenyl C4'120 - 124
Methyl (CH₃)20 - 23

Note: These are typical ranges and can be influenced by experimental conditions.

Advanced NMR Techniques (e.g., ¹⁵N NMR) for Structural Confirmation

For unambiguous structural confirmation, especially concerning the nitrogen atom, ¹⁵N NMR spectroscopy can be employed. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides direct information about the nitrogen's chemical environment. huji.ac.il The chemical shift of the nitrogen atom in the pyrrole ring is influenced by the electronic effects of the attached 3,5-dimethylphenyl group. researchgate.netnih.gov For pyrrole and its derivatives, the ¹⁵N chemical shifts typically fall within a specific range, helping to confirm the N-aryl linkage. science-and-fun.de The use of heteronuclear correlation techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between the nitrogen and protons in the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. rsc.org By measuring the mass with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₃N), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bris.ac.ukmdpi.com This technique is well-suited for the analysis of volatile compounds like this compound. The sample is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound, often by comparison to a spectral library. d-nb.inforesearchgate.net This method is valuable for both qualitative identification and quantitative analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of organic molecules, including pyrrole derivatives. nih.govfrontiersin.org In the analysis of compounds similar to this compound, such as other N-arylpyrroles, ESI-MS typically reveals the protonated molecule [M+H]⁺ as the base peak in the positive ion mode. nih.govresearchgate.net

The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of substituents on the pyrrole ring and the aryl group. nih.gov For N-arylpyrroles, common fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments involve the cleavage of the bond between the pyrrole nitrogen and the aryl ring. Other characteristic fragmentations can include the loss of small neutral molecules. lifesciencesite.comcore.ac.uk Studies on 2-substituted pyrrole derivatives have shown that compounds with aromatic groups on the side chain often lose H₂O, aldehydes, and even the pyrrole moiety itself from the protonated molecular ion. nih.gov The specific fragmentation pattern for this compound would be expected to show a prominent [M+H]⁺ ion and fragment ions resulting from the cleavage of the N-phenyl bond and losses from the dimethylphenyl group.

In negative ion mode ESI-MS, deprotonated molecules [M-H]⁻ can be observed, and their fragmentation can provide complementary structural information. lifesciencesite.com The choice between positive and negative ion modes depends on the compound's ability to be protonated or deprotonated.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the pyrrole ring and the substituted phenyl group.

Key vibrational modes for pyrrole and its derivatives include:

N-H Stretching: In unsubstituted pyrrole, the N-H stretching vibration appears as a sharp band around 3400-3500 cm⁻¹. However, for N-substituted pyrroles like this compound, this band is absent.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups on the phenyl ring will appear in the 2850-3000 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic pyrrole and phenyl rings give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration in pyrrole derivatives is usually found in the 1250-1350 cm⁻¹ range.

Ring Vibrations: The pyrrole ring itself has characteristic in-plane and out-of-plane bending vibrations that appear at lower frequencies. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FTIR data and provide a more detailed assignment of the observed vibrational bands. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound (Predicted)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchPyrrole & Phenyl Rings3000-3100
Aliphatic C-H StretchMethyl Groups2850-3000
C=C StretchAromatic Rings1400-1600
C-N StretchPyrrole Ring1250-1350

Raman Spectroscopy Applications in Pyrrole Derivatives

Raman spectroscopy provides complementary information to FTIR spectroscopy by detecting changes in the polarizability of a molecule during vibrations. For pyrrole derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum. nih.gov

Key Raman bands for pyrrole derivatives include:

Ring Breathing Modes: The symmetric "breathing" vibration of the pyrrole ring is often a strong and characteristic band in the Raman spectrum. nih.gov

C=C and C-C Stretching: Similar to FTIR, C=C and C-C stretching vibrations of the aromatic rings are prominent in the Raman spectrum. cdnsciencepub.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations can also be observed.

Studies on polypyrrole have shown that the positions and intensities of Raman bands are sensitive to the oxidation state of the polymer, highlighting the technique's utility in characterizing the electronic structure of pyrrole-containing materials. cdnsciencepub.com For this compound, Raman spectroscopy would help confirm the assignments made from the FTIR spectrum and provide further insight into the molecule's vibrational structure.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination of Pyrrole Derivatives

For N-arylpyrrole derivatives, X-ray crystallography can definitively establish the dihedral angle between the pyrrole and the aryl rings, which is a crucial structural parameter. researchgate.netacs.org For instance, the crystal structure of 1-(3,5-dimethoxybenzyl)-1H-pyrrole, a related compound, revealed a dihedral angle of 89.91(5)° between the pyrrole and benzene (B151609) rings. nih.govnih.gov This near-perpendicular arrangement is a common feature in many N-arylpyrroles and influences the electronic communication between the two ring systems.

The crystal packing of these molecules is often stabilized by weak intermolecular interactions such as C-H···π and π-π stacking interactions. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-property relationships and for validating computational models.

Table 2: Crystallographic Data for a Representative N-Arylpyrrole Derivative (1-(3,5-dimethoxybenzyl)-1H-pyrrole) nih.govnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7569 (11)
b (Å)12.2303 (10)
c (Å)10.4181 (10)
β (°)113.720 (7)
V (ų)1138.2 (2)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyrrole and phenyl chromophores. The position and intensity of these absorption bands are influenced by the extent of conjugation between the two aromatic rings.

For simple pyrroles, a strong absorption band corresponding to a high-energy π → π* transition is typically observed around 200-220 nm. researchgate.net In N-arylpyrroles, the interaction between the pyrrole and aryl π-systems can lead to shifts in the absorption maxima and the appearance of new bands. The dihedral angle between the rings, as determined by X-ray crystallography, plays a significant role here; a larger dihedral angle generally leads to less electronic conjugation and a UV-Vis spectrum that more closely resembles the sum of the individual chromophores.

Studies of various pyrrole derivatives have shown that the absorption maxima can be tuned by altering the substituents on the aromatic rings. researchgate.net For this compound, the electron-donating methyl groups on the phenyl ring may cause a slight red shift (bathochromic shift) in the absorption bands compared to unsubstituted N-phenylpyrrole.

Computational Chemistry and Theoretical Investigations of N Arylpyrrole Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular geometry and electronic structure of organic compounds. wur.nl By utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can obtain highly accurate theoretical models of molecular systems. researchgate.netmdpi.commdpi.com

For N-arylpyrrole systems, DFT calculations are instrumental in determining key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations have shown that the optimized geometry of such molecules often features a non-planar arrangement between the pyrrole (B145914) and aryl rings. mdpi.com The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. researchgate.netajchem-a.com

Table 1: Theoretical vs. Experimental Structural Parameters

ParameterDFT Calculated ValueExperimental Value
Bond Lengths (Å)
C-N (Pyrrole)1.38 - 1.401.37 - 1.39
C-C (Pyrrole)1.37 - 1.431.36 - 1.42
N-C (Aryl)1.42 - 1.441.41 - 1.43
C-C (Aryl)1.39 - 1.411.38 - 1.40
**Bond Angles (°) **
C-N-C (Pyrrole)108 - 110107 - 109
N-C-C (Pyrrole)106 - 108105 - 107
C-N-C (Aryl)120 - 122119 - 121

Note: The data presented in this table are representative values for N-arylpyrrole systems and may not correspond to 1-(3,5-dimethylphenyl)-1H-pyrrole specifically. The values are derived from a combination of DFT calculations and experimental X-ray crystallography data for analogous compounds.

Analysis of Reactivity and Electronic Properties

The electronic properties of a molecule are intrinsically linked to its reactivity. Computational methods offer a powerful means to explore these properties and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the kinetic stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the context of this compound, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is associated with the aryl substituent. This distribution influences the molecule's behavior in various chemical reactions, particularly in cycloadditions and electrophilic substitutions. wikipedia.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing insights into its electrophilic and nucleophilic sites. libretexts.orgskku.edu The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. skku.eduproteopedia.org

For an N-arylpyrrole, the MEP map would likely show a region of high electron density around the nitrogen atom and the pyrrole ring, indicating their nucleophilic character. rsc.org Conversely, the hydrogen atoms and regions around the aryl ring may exhibit a more positive potential. rsc.org

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity. rsc.org These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors can be calculated from the HOMO and LUMO energies and are valuable in predicting the outcomes of chemical reactions. rsc.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Predicts the direction of charge transfer in a reaction.
Hardness (η) η = (ELUMO - EHOMO)/2Indicates the molecule's stability and reactivity.
Softness (S) S = 1/ηRelates to the polarizability and reactivity of the molecule.
Electrophilicity Index (ω) ω = χ²/2ηQuantifies the electrophilic character of a molecule.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties.

The relative orientation of the pyrrole and phenyl rings in N-arylpyrroles is defined by the dihedral angle between the two planes. This angle is a critical factor in determining the extent of π-conjugation between the two aromatic systems. A smaller dihedral angle allows for greater orbital overlap and conjugation, which can influence the electronic and optical properties of the molecule.

Computational studies on similar N-arylpyrrole compounds have shown that the dihedral angle can vary depending on the substituents on the phenyl ring. For instance, in 1-(3,5-dimethoxybenzyl)-1H-pyrrole, the dihedral angle between the pyrrole and benzene (B151609) rings was found to be 89.91(5)°. nih.govresearchgate.net This near-perpendicular arrangement suggests limited π-conjugation between the two rings in the solid state. Conformational analysis can reveal the energy landscape associated with the rotation around the N-C(aryl) bond, identifying the most stable conformations. nih.gov

Hirshfeld Surface Analysis and Crystal Packing

The Hirshfeld surface is often visualized by mapping properties like dnorm, shape index, and curvedness onto it. The dnorm value is a normalized contact distance that highlights regions of significant intermolecular contact; negative values (typically colored red) indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while positive values (blue) represent longer contacts, and white areas denote contacts around the van der Waals separation.

For N-arylpyrrole systems and related compounds, Hirshfeld surface analysis elucidates the nature and significance of various non-covalent interactions, such as H···H, C···H/H···C, and π···π stacking interactions, which govern the supramolecular architecture. For instance, in a study of a compound containing a 3,5-dimethylphenyl group, Hirshfeld surface analysis revealed the dominant contribution of H···H contacts to the crystal packing, accounting for 51.2% of the total surface. nih.gov Other significant interactions included O···H/H···O (17.9%), C···H/H···C (15.2%), and C···C (8.1%) contacts. nih.gov The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangular patterns on the surface. nih.gov

The quantitative breakdown of intermolecular contacts is typically presented in a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (di and de, respectively). Different types of interactions have distinct patterns in the fingerprint plot, allowing for their clear identification and quantification.

Below is a representative table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a molecule containing a 3,5-dimethylphenyl moiety. nih.gov

Interaction TypeContribution (%)
H···H51.2
O···H/H···O17.9
C···H/H···C15.2
C···C8.1

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules and molecular systems over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and thermodynamic properties of molecules like this compound. These simulations allow for the exploration of the potential energy surface of the molecule, revealing the accessible conformations and the energy barriers between them.

For N-arylpyrrole systems, a key conformational feature is the torsion angle between the pyrrole and the aryl rings. This rotation is typically associated with a low energy barrier, leading to a flexible structure with multiple low-energy conformations. MD simulations can map out this conformational landscape by sampling a large number of molecular configurations over a period of time, often on the scale of nanoseconds to microseconds.

The process of an MD simulation involves defining a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The system is then placed in a simulated environment, often a box of solvent molecules, and its trajectory is calculated by integrating the equations of motion in small time steps. The analysis of the resulting trajectory can provide insights into various molecular properties.

Key research findings from MD simulations on flexible molecules similar to N-arylpyrroles include:

Conformational Substates: The simulations can identify the most populated conformational states and the transitions between them. For example, the torsion angle between the two rings might show a preference for certain values, corresponding to energy minima.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis of the atomic positions during the simulation can highlight the most flexible regions of the molecule. For an N-arylpyrrole, this would likely show high flexibility in the C-N bond connecting the two rings.

Solvent Effects: By performing simulations in different solvents, it is possible to study how the environment affects the conformational preferences of the molecule.

Thermodynamic Properties: Advanced MD techniques can be used to calculate free energy differences between different conformations, providing a quantitative measure of their relative stabilities.

The results of MD simulations are often visualized through plots of energy versus a reaction coordinate (e.g., the dihedral angle) or through principal component analysis (PCA) of the trajectory, which can identify the dominant modes of motion.

Below is a hypothetical data table representing the kind of output one might obtain from an MD simulation to characterize the conformational landscape of an N-arylpyrrole system.

Conformational StateDihedral Angle Range (degrees)Relative Population (%)Relative Free Energy (kcal/mol)
Conformer A (Near-planar)-30 to 30450.0
Conformer B (Twisted)60 to 120250.8
Conformer C (Twisted)-60 to -120250.8
OtherRemaining5>2.0

Such simulations are invaluable for understanding the relationship between the structure and properties of N-arylpyrroles, providing a dynamic picture that complements the static information obtained from experimental methods like X-ray crystallography.

Mechanistic Studies of Reactions Involving 1 3,5 Dimethylphenyl 1h Pyrrole and Its Precursors

Investigation of Pyrrole (B145914) Ring-Forming Reaction Mechanisms

The construction of the pyrrole ring is a fundamental process in organic synthesis. The specific substitution pattern of 1-(3,5-dimethylphenyl)-1H-pyrrole informs the plausible mechanistic pathways for its formation, often involving cascade annulations and cycloisomerizations.

The formation of substituted pyrroles can proceed through complex cascade reactions. For instance, the synthesis of polysubstituted pyrroles can be achieved through one-pot, multicomponent reactions involving a domino Knoevenagel condensation and Michael addition, followed by an intramolecular cyclization sequence. nih.gov While not explicitly detailing the synthesis of this compound itself, these types of cascade annulations represent a common strategy for building the pyrrole core. The mechanism typically involves the initial formation of a complex intermediate that subsequently undergoes cyclization and aromatization to yield the final pyrrole product.

Cycloisomerization reactions also play a role in pyrrole synthesis. These reactions often involve the rearrangement of a linear precursor, guided by a metal catalyst, to form the heterocyclic ring. The precise mechanism is highly dependent on the nature of the starting materials and the catalyst employed.

The synthesis of pyrroles from primary amines and carbonyl compounds proceeds through key intermediates. youtube.com The reaction between an aldehyde or ketone and a primary amine, such as 3,5-dimethylaniline, initially forms an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. lumenlearning.commasterorganicchemistry.com This reaction is reversible and often acid-catalyzed. lumenlearning.comlibretexts.org

The mechanism of imine formation involves several steps:

Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group of the carbinolamine, making it a good leaving group (water). libretexts.org

Elimination of water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base, often the liberated water molecule, removes a proton from the nitrogen to yield the neutral imine. youtube.com

The optimal pH for imine formation is typically weakly acidic, around 4 to 5. libretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for elimination. lumenlearning.comlibretexts.org

Mechanistic Insights into Functionalization Reactions

Once the pyrrole ring is formed, it can undergo various functionalization reactions. The electronic nature of the pyrrole ring, being electron-rich, dictates its reactivity towards electrophiles and, under certain conditions, nucleophiles.

Electrophilic Substitution:

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution reactions, often more readily than benzene (B151609). onlineorganicchemistrytutor.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density of the ring and activating it towards electrophilic attack. libretexts.org

Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position. onlineorganicchemistrytutor.comlibretexts.orgaklectures.com This preference is explained by the greater stability of the carbocation intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comslideshare.net

For this compound, electrophilic substitution would be expected to follow this general principle, with the electrophile attacking one of the two equivalent C2 or C5 positions.

Nucleophilic Substitution:

While less common than electrophilic substitution, nucleophilic substitution on the pyrrole ring can occur, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions. nih.gov For instance, a study on the nucleophilic substitution of hydrogen in an inactivated pyrrole ring demonstrated that the reaction could be achieved through the formation of a pyrrolium salt, which then undergoes selective nucleophilic attack. nih.gov Another study explored the mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen, suggesting a mechanism involving the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and reaction with a nucleophile. nih.gov

The SN1 mechanism, which proceeds through a carbocation intermediate, is another possibility for nucleophilic substitution, particularly at a substituted carbon atom attached to the pyrrole ring. masterorganicchemistry.com The stability of the carbocation is a key factor in this mechanism. masterorganicchemistry.com

The formation of the C-N bonds is central to the synthesis of this compound. This typically occurs through the reaction of a primary amine (3,5-dimethylaniline) with a 1,4-dicarbonyl compound or its equivalent. The mechanism involves the formation of an imine or enamine intermediate, followed by cyclization and dehydration.

In some synthetic methodologies, C-N bond cleavage can also be a key step. For example, an efficient synthesis of multi-substituted pyrroles has been developed involving the cleavage of a C-N bond in a primary amine during an oxidative cyclization process. rsc.org

Isotope labeling studies have been employed to gain deeper insight into the mechanisms of pyrrole formation. For example, ¹⁵N labeling experiments have been used to elucidate the complex reaction pathways in the formation of tetraarylazadipyrromethenes, which involve pyrrole intermediates. nih.gov These studies revealed unexpected nitrogen rearrangements, including ring-opening and closing of a pyrrole ring during the dimerization process. nih.gov

Catalyst-Controlled Chemodivergence in Pyrrole Synthesis

The outcome of a chemical reaction can often be directed towards a specific product by the choice of catalyst. This phenomenon, known as catalyst-controlled chemodivergence, is a powerful tool in organic synthesis.

In the context of pyrrole chemistry, catalyst selection can lead to the formation of different heterocyclic scaffolds from a common starting material. For example, a study on the reactions of 2-pyrrolyl-α-diazo-β-ketoesters with enol ethers demonstrated that Cu(II) catalysts promoted a [3+2] cycloaddition to yield pyrrolyl-substituted 2,3-dihydrofuran (B140613) acetals. nih.govacs.orgberkeley.edu In contrast, dimeric Rh(II) catalysts led to the formation of 6-hydroxyindole-7-carboxylates via a [4+2] benzannulation. nih.govacs.orgberkeley.edu This highlights how the catalyst can completely alter the reaction pathway and the final product.

Furthermore, the dihydrofuran acetals formed under Cu(II) catalysis could be further transformed into other heterocyclic structures, such as 7-hydroxyindole-6-carboxylates and highly substituted furans, in the presence of Lewis acids. nih.govacs.orgberkeley.edu This demonstrates the potential to generate multiple unique heterocyclic products from a single pyrrole-containing precursor by carefully selecting the catalytic system. nih.govacs.orgberkeley.edu

While not directly involving this compound, these findings illustrate a key principle in modern synthetic chemistry that could be applied to the synthesis of its derivatives. By choosing the appropriate catalyst, it is conceivable to steer the reaction of a precursor towards the formation of either the desired pyrrole or a different heterocyclic system entirely.

Design Principles and Synthesis of Advanced N Arylpyrrole Derivatives

Rational Design of Substituted N-Arylpyrrole Scaffolds for Specific Molecular Interactions

The nature and position of substituents on the N-aryl ring significantly impact the electronic and steric properties of the pyrrole (B145914) moiety. In the case of 1-(3,5-dimethylphenyl)-1H-pyrrole, the two methyl groups at the meta positions of the phenyl ring exert a notable influence.

Electronic Effects: The methyl groups are weak electron-donating groups, which can slightly increase the electron density of the phenyl ring through an inductive effect. This, in turn, can have a minor electronic influence on the pyrrole ring. However, due to their meta-positioning, the resonance effects on the N-pyrrole bond are minimal. The primary electronic influence of the 1-(3,5-dimethylphenyl) group is largely inductive, which is generally weaker than resonance effects. rsc.org

Steric Effects: The steric bulk of the 3,5-dimethylphenyl group plays a crucial role in the molecule's conformation. The methyl groups can restrict the rotation around the C-N bond connecting the phenyl and pyrrole rings. This steric hindrance influences the dihedral angle between the two rings, which can affect the extent of π-orbital overlap and, consequently, the electronic communication between the aryl and pyrrole systems. In atroposelective synthesis, bulky substituents on the aryl ring are often used to create stable atropisomers due to high rotational barriers. acs.orgnih.gov The steric hindrance provided by the 3,5-dimethylphenyl group can be a key design element in creating such chiral molecules.

Further modification of the pyrrole ring itself offers another layer of control over the properties of N-arylpyrrole derivatives.

2,5-Dimethyl Substitution: The introduction of methyl groups at the 2 and 5 positions of the pyrrole ring, as in 1-aryl-2,5-dimethylpyrroles, can be achieved through the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound like hexane-2,5-dione. researchgate.netresearchgate.net This substitution pattern enhances the lipophilicity and steric bulk around the pyrrole core. The synthesis of 1-(3,5-dimethylphenyl)-pyrrole-2,5-dione has also been reported. chemicalbook.comchemicalbook.com

3-Substituted Pyrroles: The synthesis of 3-substituted N-arylpyrroles can be challenging due to the inherent reactivity of the pyrrole ring at the 2- and 5-positions. However, methods for the regioselective synthesis of 3-acylpyrroles have been developed, which can then be further modified. researchgate.net For instance, the synthesis of 3-arylpyrroles has been achieved through various synthetic routes, providing access to a range of derivatives with substituents at the 3-position.

Tetrasubstituted Pyrroles: Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted pyrroles in a single step. nih.gov These reactions allow for the creation of tetrasubstituted pyrrole rings with diverse functionalities, offering a high degree of molecular complexity from simple starting materials. For example, a one-pot, three-component reaction can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov

Table 1: Substitution Patterns on the Pyrrole Ring of N-Arylpyrroles

Substitution PatternKey FeaturesCommon Synthetic Method(s)
2,5-Dimethyl Increased lipophilicity and steric bulk.Paal-Knorr synthesis with hexane-2,5-dione. researchgate.netresearchgate.net
3-Substituted Allows for functionalization away from the more reactive α-positions.Regioselective acylation followed by further modification. researchgate.net
Tetrasubstituted High degree of functionalization and molecular complexity.Multicomponent reactions (MCRs). nih.govnih.gov

Strategies for Incorporating Diverse Functional Groups onto the Pyrrole Core

The introduction of various functional groups onto the N-arylpyrrole scaffold is essential for creating derivatives with specific chemical reactivity and potential for further elaboration.

The formylation of N-arylpyrroles is a key transformation that introduces a versatile carbaldehyde group.

Pyrrole-2-carbaldehydes: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.orgwikipedia.org This reaction typically occurs at the most electron-rich position, which is the 2-position in unsubstituted pyrroles. jk-sci.comorgsyn.org The formylation of 1-substituted pyrroles is influenced by both steric and electronic factors of the N-substituent. rsc.org More recent methods for the synthesis of N-arylpyrrole-2-carbaldehydes involve oxidative annulation from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. acs.orgorganic-chemistry.orgnih.gov

Pyrrole-3-carbaldehydes: The synthesis of N-arylpyrrole-3-carbaldehydes can be achieved through sequential multicomponent reactions. For instance, a one-pot method involving a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by oxidation, has been developed. rsc.orgresearchgate.net This provides a direct route to 3-formylated N-arylpyrroles. researchgate.netnbinno.com

Table 2: Synthesis of N-Arylpyrrole Carbaldehyde Derivatives

DerivativeSynthetic MethodKey Reagents
N-Arylpyrrole-2-carbaldehyde Vilsmeier-Haack ReactionPOCl₃, DMF organic-chemistry.orgwikipedia.org
N-Arylpyrrole-2-carbaldehyde Oxidative AnnulationAryl methyl ketone, arylamine, acetoacetate ester, Cu catalyst, I₂ acs.orgorganic-chemistry.org
N-Arylpyrrole-3-carbaldehyde Multicomponent ReactionSuccinaldehyde, arylamine, aldehyde, proline, IBX rsc.orgresearchgate.net

The introduction of acetic acid and ester functionalities provides a handle for further chemical modifications and can influence the molecule's polarity and biological activity.

Acetic Acid Derivatives: Pyrrole-2-acetic acid derivatives have been synthesized through various methods. nih.gov These methods can be adapted for N-arylpyrroles. The synthesis often involves the introduction of a two-carbon chain at the 2-position of the pyrrole ring, which is then hydrolyzed to the corresponding carboxylic acid.

Ester Derivatives: Esterification of pyrrole carboxylic acids can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. organic-chemistry.org Another important class of ester derivatives is the β-keto esters. These can be synthesized from N-acylpyrroles, which act as acylating agents for the lithium enolates of esters. scispace.com This reaction proceeds through a stable pyrrolyl carbinol intermediate, which upon heating or treatment with a base, yields the β-keto ester. mdpi.comaurigeneservices.comallresearchjournal.comorganic-chemistry.org

Carboxamide and sulfonamide groups are important pharmacophores and can be incorporated into the N-arylpyrrole scaffold to modulate its properties.

Carboxamide Derivatives: Carboxamide functionalities can be introduced by reacting a pyrrole carboxylic acid with an amine in the presence of a coupling agent. Alternatively, multicomponent reactions like the Ugi reaction can be employed to generate peptide-like structures containing an N-arylpyrrole core in a stereodivergent manner. rsc.org

Sulfonamide Derivatives: The synthesis of N-arylpyrrole sulfonamides can be achieved by reacting an amino-substituted N-arylpyrrole with a sulfonyl chloride, or by coupling an N-arylpyrrole boronic acid with a source of sulfur dioxide followed by chlorination and amination. organic-chemistry.orgnih.gov The direct synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net This approach can be applied to pyrrole derivatives bearing an amino group. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective for N-Arylpyrrole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as this compound, influences its biological activity. These studies involve systematically altering different parts of the molecule and observing the resulting changes in its interaction with a biological target.

Research has shown that the position and nature of substituents on the aryl ring are critical. While specific SAR data for the 1-(3,5-dimethylphenyl) moiety itself is not extensively detailed in the provided results, the general principles of aryl group modification in similar heterocyclic scaffolds, like pyrazoles, suggest that even small changes, such as the introduction of methyl or benzyl (B1604629) groups, can lead to a decrease or alteration in inhibitory activity. nih.gov The dihedral angle between the pyrrole and the phenyl ring is another important parameter that can be influenced by the substitution pattern, potentially affecting how the molecule fits into a binding pocket. In the related compound, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, the dihedral angle between the pyrrole and benzene (B151609) rings is 89.91 (5)°. researchgate.net

Table 1: Impact of N-Aryl Substituents on Biological Activity (Hypothetical Data)

CompoundN-Aryl MoietyRelative Activity
1 3,5-dimethylphenyl1.0
2 Phenyl0.7
3 3,5-dichlorophenyl1.2
4 4-methoxyphenyl0.9

Substituents on the pyrrole ring play a crucial role in defining the molecular recognition elements of N-arylpyrroles. These substituents can engage in various non-covalent interactions, such as hydrogen bonding, and hydrophobic interactions, with a biological target.

The strategic placement of functional groups on the pyrrole core can enhance binding affinity and selectivity. For example, the introduction of different substituents at various positions of the pyrrole ring in other contexts has been shown to be a valid strategy for modulating biological activity. nih.gov The electronic properties of these substituents can also influence the reactivity and stability of the pyrrole ring.

Table 2: Influence of Pyrrole Ring Substituents on Target Binding (Hypothetical Data)

CompoundPyrrole Substituent(s)Key Interaction Type
5 NoneHydrophobic
6 2-carboxyHydrogen Bond Donor/Acceptor
7 3-aminoHydrogen Bond Donor
8 2,5-dimethylIncreased Hydrophobicity

The this compound scaffold can serve as a foundation for the development of molecular probes and ligands to study biological systems. These tools are designed to interact with specific targets, such as enzymes or receptors, allowing researchers to investigate their function and distribution.

The design of such probes often involves incorporating a reporter group, such as a fluorophore or a radiolabel, onto the pyrrole scaffold. The inherent properties of the N-arylpyrrole core can be fine-tuned through chemical synthesis to optimize the probe's affinity, selectivity, and pharmacokinetic properties. The versatility of the pyrrole scaffold allows for the creation of a diverse library of compounds for screening and development. nih.govnih.gov

Broader Research Perspectives and Future Directions

1-(3,5-Dimethylphenyl)-1H-pyrrole as a Building Block in Complex Molecular Architectures and Synthetic Cascades

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of biologically active molecules and natural products. biolmolchem.com The N-aryl substitution, as seen in this compound, provides a versatile handle for constructing more intricate molecular structures. The dimethylphenyl group influences the steric and electronic environment of the pyrrole core, which can be strategically exploited in synthetic transformations.

N-arylpyrroles are increasingly recognized as valuable building blocks due to their distinct structural and electronic characteristics among biaryl compounds. nih.gov Their utility is further enhanced by the straightforward functionalization of the electron-rich pyrrole moiety. nih.gov For instance, the electrophilic aromatic substitution is a key reaction for modifying the pyrrole ring, allowing for the introduction of various functional groups at the highly nucleophilic α-position. nih.gov This capability is crucial for building complex molecular architectures.

Synthetic cascades, which involve a series of intramolecular reactions, can be initiated from appropriately substituted N-arylpyrroles to generate polycyclic and other complex heterocyclic systems. The strategic placement of substituents on both the pyrrole and the N-aryl ring can direct the course of these cascades, leading to the efficient synthesis of diverse molecular frameworks. rsc.org The development of one-pot, multi-component reactions has further expanded the utility of N-arylpyrroles, enabling the rapid assembly of complex molecules with high stereoselectivity. researchgate.netnih.gov

Table 1: Examples of Complex Molecular Architectures Derived from N-Arylpyrrole Building Blocks

Resulting Molecular ArchitectureSynthetic StrategyKey Features of N-ArylpyrroleReference
Axially Chiral N-ArylpyrrolesAtroposelective Electrophilic Aromatic SubstitutionConfigurational flexibility, functionalizable pyrrole ring nih.gov
N-Arylpyrroles with C-N Axial and Central ChiralityLight-Induced Phosphoric Acid CatalysisPrivileged scaffold for asymmetric synthesis researchgate.netnih.gov
Indolizines and Pyrrolo[1,2-a]pyrazinesCyclization of Pyrrole-Based EnaminonesVersatile substrate for heterocyclic synthesis nih.gov
Fused ThiopyranothiazolesHetero-Diels-Alder ReactionActs as a heterodienes mdpi.com

Integration of N-Arylpyrroles in Novel Functional Materials and Organic Electronic Devices

The electronic properties of N-arylpyrroles make them attractive candidates for incorporation into functional materials and organic electronic devices. biolmolchem.com The ability to tune the electronic characteristics of these molecules through substitution on either the pyrrole or the aryl ring allows for the design of materials with specific optical and electronic properties.

N-arylpyrrole-functionalized polymers have been synthesized and their properties investigated. For example, polymers containing triarylamine-functionalized N-arylpyrroles are redox-active and form stable radical cations upon oxidation. fao.orgacs.org This behavior is essential for applications in organic electronics, such as in the charge-transporting layers of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of N-arylpyrroles can influence the polymer's absorption and emission properties, as well as its charge-carrying capabilities. fao.orgacs.org

The field of organic electronics is rapidly advancing, with a continuous need for new materials that offer improved performance and stability. rsc.orgrsc.org N-arylpyrroles represent a promising class of materials for this purpose, offering a balance of processability, tunability, and functionality. Future research will likely focus on the design and synthesis of novel N-arylpyrrole-containing polymers and small molecules with optimized properties for specific device applications. tue.nlyoutube.com

Theoretical Approaches for De Novo Design and Virtual Screening of N-Arylpyrrole Scaffolds

Computational methods are playing an increasingly important role in the discovery and design of new molecules with desired properties. mdpi.com Theoretical approaches, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and potential applications of N-arylpyrroles. nih.gov These methods can be used to predict the outcomes of chemical reactions and to understand the origins of stereoselectivity in asymmetric syntheses. nih.gov

De novo design and virtual screening are powerful computational tools for identifying novel N-arylpyrrole scaffolds with specific functionalities. nih.govyoutube.com De novo design algorithms can generate new molecular structures from scratch based on a set of desired properties. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to exhibit a particular biological activity or material property. nih.govnih.govyoutube.comyoutube.comyoutube.com

These computational approaches can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and testing. For example, virtual screening could be used to identify N-arylpyrrole derivatives that are likely to bind to a specific biological target or to possess the desired electronic properties for an organic electronic device.

Table 2: Computational Tools in N-Arylpyrrole Research

Computational ApproachApplicationPotential Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms and electronic properties.Understanding stereoselectivity, predicting reactivity.
De novo DesignGenerating novel molecular structures.Discovery of new N-arylpyrrole scaffolds with desired functions.
Virtual ScreeningIdentifying promising compounds from large libraries.Prioritizing candidates for synthesis and experimental testing.
Molecular DockingPredicting binding modes of ligands to macromolecules.Identifying potential drug candidates or materials with specific interactions.

Challenges and Opportunities in the Synthesis and Application of Sterically Hindered or Electronically Diverse N-Arylpyrroles

While significant progress has been made in the synthesis and application of N-arylpyrroles, challenges remain, particularly in the preparation of sterically hindered or electronically diverse derivatives. The introduction of bulky substituents on the aryl ring or at the positions adjacent to the nitrogen atom can pose synthetic difficulties due to steric hindrance. nih.gov However, overcoming these challenges presents opportunities to create molecules with unique properties and applications.

For example, sterically hindered N-arylpyrroles can exhibit atropisomerism, where rotation around the C-N bond is restricted, leading to the existence of stable, non-interconvertible rotational isomers. nih.gov These axially chiral compounds are of great interest as chiral ligands and catalysts in asymmetric synthesis. nih.govresearchgate.net

The synthesis of electronically diverse N-arylpyrroles, with either strongly electron-donating or electron-withdrawing groups, is also crucial for fine-tuning their properties for specific applications. For instance, in organic electronics, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material are critical for device performance. These energy levels can be precisely controlled by the introduction of appropriate substituents on the N-arylpyrrole scaffold.

Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of sterically and electronically diverse N-arylpyrroles. This will involve the exploration of novel catalysts and reaction conditions that can overcome the challenges associated with their synthesis. The availability of a broader palette of N-arylpyrrole building blocks will undoubtedly lead to the discovery of new functional molecules and materials with enhanced properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(3,5-dimethylphenyl)-1H-pyrrole, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 3,5-dimethylphenylboronic acid and pyrrole precursors. Key parameters include temperature (e.g., 105°C in dioxane), catalyst selection (e.g., Pd(PPh3_3)4_4), and inert atmosphere conditions. Purification via column chromatography or recrystallization from methanol enhances purity. Microwave-assisted synthesis can reduce reaction times and improve yields for derivatives .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) verifies molecular weight, while 1^1H and 13^{13}C NMR confirm substituent positions. HPLC-UV ensures purity, and X-ray crystallography (e.g., monoclinic P21/nP2_1/n space group with unit cell parameters a=9.7569a = 9.7569 Å, b=12.2303b = 12.2303 Å) provides definitive structural validation when single crystals are obtained. Recrystallization from methanol is recommended for improved crystallinity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) identifies optimal storage conditions. Stability studies at varying pH (1-14) and temperatures (4°C to 40°C) using LC-MS and UV-Vis spectroscopy track degradation. For example, derivatives with electron-withdrawing substituents may exhibit reduced stability under acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Systematic substitution at the pyrrole nitrogen or phenyl ring (e.g., halogenation, methoxy groups) followed by in vitro bioassays (e.g., anti-HCV, anticancer screens) identifies critical pharmacophores. Pairing synthetic modifications with computational docking (e.g., binding affinity to viral proteases) reveals mechanistic insights. Controlled variables include solvent polarity and steric effects during synthesis .

Q. What methodologies address low yields in alkylation or functionalization steps during pyrrole derivatization?

  • Methodological Answer : Optimize base strength (e.g., NaH for deprotonation vs. K2_2CO3_3 for milder conditions) and alkylating agent stoichiometry. Solvent choice (THF for low-temperature reactions vs. DMF for high solubility) minimizes side products. Real-time monitoring via TLC or in-situ NMR ensures reaction progression without over-alkylation .

Q. How should conflicting data regarding biological activity or synthetic reproducibility be resolved?

  • Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Validate biological activity using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and compare with structurally analogous compounds. Publish detailed protocols, including catalyst lot numbers and solvent purity, to enhance reproducibility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) models electron density distribution (e.g., HOMO-LUMO gaps) and solvent effects via polarizable continuum models (PCM). Validate predictions experimentally using kinetic studies (e.g., reaction rates with Grignard reagents). Frontier molecular orbital analysis identifies reactive sites for functionalization .

Q. How can crystallinity be improved for X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from a methanol/water mixture (9:1 v/v) promotes crystal growth. For recalcitrant compounds, vapor diffusion or seeding techniques may be employed. Ensure purity >95% via HPLC prior to crystallization attempts. Unit cell parameters (e.g., V=1138.2V = 1138.2 Å3^3, β=113.72\beta = 113.72^\circ) from analogous structures guide space group assignment .

Notes

  • Data Contradictions : Discrepancies in reported biological activities often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols and include positive controls (e.g., known inhibitors) for cross-study comparisons .
  • Safety Considerations : Handle with nitrile gloves and under fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.